molecular formula C21H26N2O3 B4719324 N-(3-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)pentanamide

N-(3-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)pentanamide

Cat. No. B4719324
M. Wt: 354.4 g/mol
InChI Key: UNGXGIWZMCLDCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)pentanamide is a chemical compound that belongs to the class of amides. It is also known by its chemical name, eticlopride. This compound has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

Eticlopride works by binding to dopamine D2 receptors in the brain and blocking the activity of dopamine. This leads to a decrease in the activity of dopaminergic neurons, which can have various effects depending on the region of the brain involved. For example, in the striatum, which is involved in motor control, eticlopride can cause motor deficits.
Biochemical and Physiological Effects:
Eticlopride has various biochemical and physiological effects that are dependent on the region of the brain involved. In the striatum, eticlopride can cause motor deficits, while in the prefrontal cortex, it can impair working memory. In addition, eticlopride has been shown to have anxiolytic effects in animal models, suggesting that it may have potential applications in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of eticlopride is its selectivity for dopamine D2 receptors, which makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes. However, one limitation of eticlopride is that it can only be used in in vitro and in vivo experiments, as it cannot be used in humans due to its potential side effects.

Future Directions

There are several future directions for research on eticlopride. One area of interest is the role of dopamine in addiction and substance abuse, as eticlopride has been shown to reduce drug-seeking behavior in animal models. Another area of interest is the potential use of eticlopride in the treatment of anxiety disorders, as it has been shown to have anxiolytic effects. Finally, there is a need for further research on the potential side effects of eticlopride, particularly in the context of long-term use.

Scientific Research Applications

Eticlopride has been extensively used in scientific research, particularly in the field of neuroscience. It is a selective dopamine D2 receptor antagonist, which means that it blocks the activity of dopamine at D2 receptors in the brain. This property makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes.

properties

IUPAC Name

N-[3-[[2-(4-ethylphenoxy)acetyl]amino]phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-3-5-9-20(24)22-17-7-6-8-18(14-17)23-21(25)15-26-19-12-10-16(4-2)11-13-19/h6-8,10-14H,3-5,9,15H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGXGIWZMCLDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.